2,3-Dihydro-1,4-benzodioxine-6-carbothioamide

Description

BenchChem offers high-quality 2,3-Dihydro-1,4-benzodioxine-6-carbothioamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,3-Dihydro-1,4-benzodioxine-6-carbothioamide including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

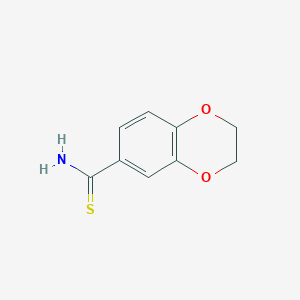

2,3-dihydro-1,4-benzodioxine-6-carbothioamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO2S/c10-9(13)6-1-2-7-8(5-6)12-4-3-11-7/h1-2,5H,3-4H2,(H2,10,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IVHHEZXXQRXOCK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C(O1)C=CC(=C2)C(=S)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00381482 |

Source

|

| Record name | 2,3-dihydro-1,4-benzodioxine-6-carbothioamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00381482 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

337508-71-1 |

Source

|

| Record name | 2,3-dihydro-1,4-benzodioxine-6-carbothioamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00381482 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Biological activity of 1,4-benzodioxane derivatives

An In-Depth Technical Guide to the Biological Activity of 1,4-Benzodioxane Derivatives

Executive Summary

The 1,4-benzodioxane moiety is a quintessential example of a "privileged scaffold" in medicinal chemistry, consistently appearing in a vast array of biologically active compounds.[1][2] Its structural rigidity, combined with the potential for diverse substitutions on both the aromatic and dioxane rings, allows for fine-tuned interactions with a multitude of biological targets. This guide provides a comprehensive analysis of the key biological activities associated with 1,4-benzodioxane derivatives, moving beyond a simple catalog of effects to explore the underlying mechanisms of action, structure-activity relationships (SAR), and the experimental rationale for their evaluation. We will delve into their well-established roles as modulators of adrenergic and serotonergic receptors, their multifaceted applications in oncology through the inhibition of critical enzymes and signaling pathways, and their emerging potential as antibacterial and anti-inflammatory agents. This document is designed to serve as a technical resource, offering field-proven insights and detailed experimental protocols to empower researchers in the rational design and development of novel therapeutics based on this versatile chemical framework.

The 1,4-Benzodioxane Scaffold: A Cornerstone of Modern Drug Discovery

The 1,4-benzodioxane structure, a fusion of a benzene ring and a 1,4-dioxane ring, is a deceptively simple yet remarkably effective template for engaging with biological receptors and enzymes.[1][3] Its widespread use in medicinal chemistry is a testament to its versatility.[2] The scaffold is present in numerous marketed drugs, such as the antihypertensive agent Doxazosin, which underscores its clinical relevance.[4]

Two primary structural features are critical to the biological activity of its derivatives:

-

Substitution at the Dioxane Ring: Modifications, particularly at the C2 position, often introduce a chiral center. This chirality is frequently decisive for biological activity, leading to high eudismic ratios where one enantiomer is significantly more potent than the other.[1]

-

Decoration of the Benzene Ring: Substitutions on the aromatic portion of the scaffold are primarily involved in modulating receptor subtype selectivity and pharmacokinetic properties.[1]

This guide will systematically explore the major therapeutic areas where this scaffold has made a significant impact.

Modulation of Adrenergic and Serotonergic Systems

The earliest and most extensive applications of 1,4-benzodioxane derivatives have been in targeting G-protein coupled receptors (GPCRs), particularly adrenergic and serotonergic subtypes, which are central to cardiovascular and neurological functions.

α-Adrenergic Receptor Antagonism

Derivatives of 1,4-benzodioxane are renowned for their potent α-adrenergic receptor (α-AR) blocking activity.[5][6] This has been particularly exploited in the development of treatments for hypertension and benign prostatic hyperplasia (BPH).[4]

The mechanism involves competitive binding to α1-adrenoceptors, preventing the endogenous catecholamines (norepinephrine and epinephrine) from binding and activating the receptor. This leads to smooth muscle relaxation in blood vessels (vasodilation) and the prostate. The search for subtype-selective antagonists (α1A, α1B, α1D) is a key goal to minimize side effects. Many derivatives feature a piperazine moiety, which has proven to be a critical pharmacophore for high-affinity binding.[7]

Caption: Competitive antagonism at the α1-adrenoceptor.

Table 1: Binding Affinities of Representative 1,4-Benzodioxane Derivatives at α1-AR Subtypes

| Compound Reference | α1A (Ki, nM) | α1B (Ki, nM) | α1D (Ki, nM) | Source |

| WB 4101 (analogue) | 0.2 | 1.5 | 0.8 | [8] |

| Compound 13 (dioxane) | >10000 | 2510 | 126 | [8][9] |

| Compound 14 (dioxane) | 1230 | 1000 | 39 | [8][9] |

Note: Compounds 13 and 14 are 1,4-dioxane analogues, demonstrating how scaffold modification impacts selectivity.[8]

Experimental Protocol: Radioligand Binding Assay for α₁-Adrenoceptors

This protocol provides a self-validating system for determining the binding affinity of test compounds.

Objective: To determine the inhibitory constant (Ki) of a 1,4-benzodioxane derivative at a specific human α₁-AR subtype (e.g., α₁A) expressed in a stable cell line.

Materials:

-

HEK293 cells stably expressing the human α₁A-AR subtype.

-

Membrane Preparation Buffer: 50 mM Tris-HCl, 5 mM EDTA, pH 7.4.

-

Assay Buffer: 50 mM Tris-HCl, 10 mM MgCl₂, 1 mM EDTA, pH 7.4.

-

Radioligand: [³H]-Prazosin (a known high-affinity α₁-AR antagonist).

-

Non-specific binding control: Phentolamine (10 µM).

-

Test Compounds: 1,4-benzodioxane derivatives at various concentrations.

-

Scintillation fluid and vials; glass fiber filters; cell harvester.

Methodology:

-

Membrane Preparation:

-

Causality: Intact cells are not used; crude membrane preparations isolate the receptors of interest, removing cytosolic components that could interfere with the assay.

-

Harvest cultured HEK293-α₁A cells and homogenize in ice-cold Membrane Preparation Buffer.

-

Centrifuge at 500 x g for 10 min at 4°C to remove nuclei and debris.

-

Centrifuge the supernatant at 40,000 x g for 30 min at 4°C to pellet the membranes.

-

Resuspend the membrane pellet in Assay Buffer and determine protein concentration (e.g., via Bradford assay).

-

-

Binding Assay:

-

Set up assay tubes in triplicate for: Total Binding (TB), Non-Specific Binding (NSB), and Test Compound displacement.

-

To all tubes, add 50 µg of membrane protein.

-

Add Assay Buffer to TB tubes.

-

Add 10 µM Phentolamine to NSB tubes. Causality: Phentolamine is used at a high concentration to saturate all specific binding sites, ensuring that any remaining radioligand binding is non-specific (e.g., to the filter or lipids).

-

Add varying concentrations of the test 1,4-benzodioxane derivative (e.g., 10⁻¹¹ to 10⁻⁵ M) to the displacement tubes.

-

Add [³H]-Prazosin to all tubes at a final concentration near its Kd value (e.g., 0.2 nM).

-

Incubate at 25°C for 60 minutes to reach equilibrium.

-

-

Termination and Measurement:

-

Rapidly terminate the reaction by vacuum filtration through glass fiber filters using a cell harvester. Causality: Rapid filtration is crucial to separate bound from free radioligand before significant dissociation can occur.

-

Wash filters three times with ice-cold Assay Buffer to remove unbound radioligand.

-

Place filters in scintillation vials, add scintillation fluid, and count radioactivity (in disintegrations per minute, DPM) using a scintillation counter.

-

-

Data Analysis:

-

Calculate Specific Binding = Total Binding (DPM) - Non-Specific Binding (DPM).

-

Plot the percentage of specific binding against the log concentration of the test compound to generate a sigmoidal dose-response curve.

-

Determine the IC₅₀ value (the concentration of test compound that inhibits 50% of specific [³H]-Prazosin binding).

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of radioligand used and Kd is its dissociation constant.

-

5-HT₁ₐ Receptor Activity

The 1,4-benzodioxane scaffold is also integral to ligands targeting the serotonin 1A (5-HT₁ₐ) receptor, a key player in the etiology of anxiety and depression.[10] Derivatives can be designed to act as full agonists, partial agonists, or antagonists, providing a rich chemical space for developing novel CNS therapies.[8][11] For example, the compound MKC-242 was identified as a potent and selective agonist, acting as a full agonist at presynaptic 5-HT₁ₐ receptors and a partial agonist at postsynaptic ones.[11] Interestingly, some compounds exhibit a dual profile, such as 5-HT₁ₐ agonism combined with D₂ receptor antagonism, which has been proposed for treating schizophrenia.[10]

Anticancer Activity: A Multifaceted Approach

A rapidly growing field of research is the application of 1,4-benzodioxane derivatives as anticancer agents.[4] Unlike traditional cytotoxics, these compounds often target specific enzymes or signaling pathways that are dysregulated in cancer cells, offering the potential for more targeted and less toxic therapies.

Key Molecular Targets and Mechanisms

-

Kinase Inhibition: Many derivatives function by inhibiting protein kinases crucial for cancer cell survival and proliferation.

-

Focal Adhesion Kinase (FAK): FAK is overexpressed in many tumors and plays a role in cell motility and survival. 1,3,4-Thiadiazole derivatives containing the 1,4-benzodioxane moiety have been identified as potent FAK inhibitors.[1][10]

-

mTOR Inhibition: The mTOR signaling pathway is a central regulator of cell growth. A series of 1,4-benzodioxane-hydrazone derivatives were found to inhibit mTOR kinase, leading to apoptosis and S-phase cell cycle arrest in melanoma cell lines.[12]

-

-

Enzyme Inhibition:

-

Methionine Aminopeptidase 2 (MetAP2): This enzyme is essential for the growth of new blood vessels (angiogenesis) that tumors require. 1,3,4-Oxadiazole derivatives bearing a 1,4-benzodioxane substituent have been shown to strongly inhibit MetAP2.[13]

-

Monoamine Oxidase B (MAO-B): While traditionally a target for neurodegenerative diseases, MAO-B inhibitors are gaining attention in oncology. 1,4-Benzodioxan-substituted chalcones have been developed as highly potent and selective MAO-B inhibitors.[14][15]

-

-

Induction of Apoptosis: Several hybrid compounds, such as those combining 1,4-benzodioxane with imidazolium salts, have demonstrated potent cytotoxicity against human tumor cell lines by inducing G0/G1 cell cycle arrest and apoptosis.[16]

Caption: A generalized workflow for anticancer screening.

Table 2: Anticancer Activity of Selected 1,4-Benzodioxane Derivatives

| Compound Class | Target Cell Line | Activity (GI₅₀ / IC₅₀) | Proposed Mechanism | Source |

| Hydrazone (7e) | Melanoma (MDA-MB-435) | 0.20 µM (GI₅₀) | mTOR Inhibition, Apoptosis | [12] |

| Imidazolium Salt (25) | SMMC-7721 (Liver) | 1.06 µM (IC₅₀) | G0/G1 Arrest, Apoptosis | [16] |

| Diacylhydrazine (10) | MCF-7 (Breast) | Potent (not quantified) | MetAP2 Inhibition | [17] |

| 1,3,4-Oxadiazole (35) | HEPG2 (Liver) | 1.27 µM (IC₅₀) | Telomerase Inhibition | [10] |

| Chalcone (22) | - | 0.026 µM (IC₅₀) | MAO-B Inhibition | [14] |

Experimental Protocol: MTT Assay for General Cytotoxicity Screening

This colorimetric assay is a robust, high-throughput method for assessing the metabolic activity of cells, which serves as a proxy for cell viability and proliferation.

Objective: To determine the GI₅₀ (concentration for 50% growth inhibition) of a 1,4-benzodioxane derivative against a cancer cell line (e.g., MCF-7).

Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by metabolically active cells, primarily by mitochondrial dehydrogenases, to form purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.

Materials:

-

MCF-7 breast cancer cell line.

-

Complete growth medium (e.g., DMEM + 10% FBS + 1% Pen/Strep).

-

Test compound stock solution (e.g., 10 mM in DMSO).

-

MTT solution (5 mg/mL in sterile PBS).

-

Solubilization buffer (e.g., DMSO or acidified isopropanol).

-

96-well microtiter plates; multichannel pipette; plate reader (570 nm).

Methodology:

-

Cell Seeding:

-

Trypsinize and count MCF-7 cells. Seed 5,000 cells per well in a 96-well plate in 100 µL of complete medium.

-

Self-Validation: Include wells for a "time zero" (T₀) plate, a no-drug control (vehicle), and a positive control (e.g., Doxorubicin).

-

Incubate the plate for 24 hours at 37°C, 5% CO₂ to allow cells to attach.

-

-

Drug Treatment:

-

Immediately after incubation, perform an MTT assay on the T₀ plate to establish the baseline cell count.

-

Prepare serial dilutions of the 1,4-benzodioxane derivative in culture medium. The final DMSO concentration should be kept constant and low (<0.5%) across all wells.

-

Add 100 µL of the diluted drug solutions to the appropriate wells of the main experimental plate. Add vehicle control to the control wells.

-

Incubate for an additional 48-72 hours.

-

-

MTT Addition and Solubilization:

-

After the incubation period, remove the medium and add 100 µL of fresh medium plus 10 µL of MTT solution to each well.

-

Incubate for 3-4 hours at 37°C. Causality: This allows sufficient time for viable cells to convert the MTT into formazan crystals. Visually inspect for the formation of purple precipitate.

-

Carefully remove the MTT solution and add 100 µL of DMSO to each well to dissolve the formazan crystals. Pipette up and down to ensure complete solubilization.

-

-

Data Acquisition and Analysis:

-

Read the absorbance of each well at 570 nm using a microplate reader.

-

Calculate the percentage growth for each drug concentration using the formula: [(T - T₀) / (C - T₀)] x 100, where T is the absorbance of the treated well, T₀ is the absorbance at time zero, and C is the absorbance of the control (vehicle) well.

-

Plot percentage growth versus log drug concentration and use non-linear regression to calculate the GI₅₀ value.

-

Emerging Biological Activities

While the focus has been on GPCRs and cancer, the 1,4-benzodioxane scaffold is proving effective against other therapeutic targets.

-

Antibacterial Agents: In an era of growing antibiotic resistance, new mechanisms are urgently needed. Benzodioxane derivatives have been developed as inhibitors of novel bacterial targets like the MmpL3 protein in Mycobacterium tuberculosis and the cell division protein FtsZ, showing promising activity against drug-resistant strains.[10][18]

-

Anti-inflammatory Activity: Certain derivatives have been shown to possess anti-inflammatory properties.[4] For instance, phenylpiperazine derivatives of 1,4-benzodioxane were found to be selective COX-2 inhibitors, a key target for anti-inflammatory drugs.[10]

The Decisive Role of Structure and Stereochemistry

The biological activity of 1,4-benzodioxane derivatives is exquisitely sensitive to their three-dimensional structure. Structure-activity relationship (SAR) studies are therefore paramount in optimizing lead compounds.

A fascinating and critical observation is that of reversed enantioselectivity . For a series of 1,4-dioxane derivatives, it was found that the (S)-enantiomer was potent for the 5-HT₁ₐ receptor, while the (R)-enantiomer was the eutomer (more potent form) for the α₁D-AR subtype.[19][20][21] This highlights that different receptor binding sites can have opposing stereochemical requirements for the same basic scaffold. Furthermore, this observation was cleverly linked to anticancer activity; the (R)-enantiomer, being more potent at the α₁D-AR, also exhibited the highest cytotoxic potency in prostate cancer cells, confirming that its anticancer effect was α₁D-AR-dependent.[20][21]

Caption: Key structure-activity relationship principles.

Conclusion and Future Perspectives

The 1,4-benzodioxane scaffold is an enduring and versatile platform in medicinal chemistry.[1][3] Its derivatives have yielded clinical candidates and valuable tool compounds across a wide spectrum of biological targets, from GPCRs to enzymes implicated in cancer and infectious diseases. The profound influence of stereochemistry on the activity of these compounds underscores the necessity of asymmetric synthesis and chiral separations in their development.

Future research will likely focus on:

-

Multi-Target Ligands: Designing single molecules that can modulate multiple targets (e.g., 5-HT₁ₐ and SERT for depression) to achieve synergistic therapeutic effects.

-

Enhanced Subtype Selectivity: Leveraging computational docking and sophisticated SAR to design derivatives with exquisite selectivity for specific receptor subtypes (e.g., α₁D-AR) to maximize efficacy and minimize off-target side effects.

-

Covalent Inhibitors: Exploring the incorporation of reactive moieties to achieve irreversible binding to specific targets, a strategy that can lead to prolonged duration of action.

The continued exploration of the chemical space around the 1,4-benzodioxane core, guided by a deep understanding of its biological interactions, promises to deliver the next generation of innovative medicines.

References

-

1,4-Benzodioxane, an evergreen, versatile scaffold in medicinal chemistry: A review of its recent applications in drug design - ResearchGate. ResearchGate. [Link]

-

1,4-Benzodioxane, an evergreen, versatile scaffold in medicinal chemistry: A review of its recent applications in drug design - PubMed. PubMed. [Link]

-

Synthesis and biological activity of new 1,4-benzodioxan-arylpiperazine derivatives. Further validation of a pharmacophore model for alpha(1)-adrenoceptor antagonists - PubMed. PubMed. [Link]

-

Structure-activity relationships in 1,4-benzodioxan-related compounds. 9. From 1,4-benzodioxane to 1,4-dioxane ring as a promising template of novel alpha1D-adrenoreceptor antagonists, 5-HT1A full agonists, and cytotoxic agents - PubMed. PubMed. [Link]

-

Structure-activity relationships in 1,4-benzodioxan-related compounds. 11. (1) reversed enantioselectivity of 1,4-dioxane derivatives in α1-adrenergic and 5-HT1A receptor binding sites recognition - PubMed. PubMed. [Link]

-

Structure–Activity Relationships in 1,4-Benzodioxan-Related Compounds. 11. Reversed Enantioselectivity of 1,4-Dioxane Derivatives in α1-Adrenergic and 5-HT1A Receptor Binding Sites Recognition | Journal of Medicinal Chemistry - ACS Publications. ACS Publications. [Link]

-

Structure−Activity Relationships in 1,4-Benzodioxan-Related Compounds. 11. ACS Publications. [Link]

-

Synthesis and Characterization of 1,4-Benzodioxane-6-Carboxylic Acid Amide Analogs. Scientific Research Publishing. [Link]

-

1,4-Benzodioxane, an evergreen, versatile scaffold in medicinal chemistry: a review of its recent applications in drug design C - AIR Unimi. Università di Milano. [Link]

-

Structure−Activity Relationships in 1,4-Benzodioxan-Related Compounds. 9. From 1,4-Benzodioxane to 1,4-Dioxane Ring as a Promising Template of Novel α1D-Adrenoreceptor Antagonists, 5-HT1A Full Agonists, and Cytotoxic Agents | Journal of Medicinal Chemistry - ACS Publications. ACS Publications. [Link]

-

Design, synthesis, and evaluation of 1,4-benzodioxane-hydrazone derivatives as potential therapeutics for skin cancer: In silico, in vitro, and in vivo studies - PubMed. PubMed. [Link]

-

Synthesis and antitumor activity of novel hybrid compounds between 1,4‐benzodioxane and imidazolium salts - ResearchGate. ResearchGate. [Link]

-

Anti-Cancer Activity of Derivatives of 1,3,4-Oxadiazole - MDPI. MDPI. [Link]

-

1,4-Benzodioxane, an evergreen, versatile scaffold in medicinal chemistry: A review of its recent applications in drug design - University of Copenhagen Research Portal. University of Copenhagen. [Link]

-

Structure-activity relationships in 1,4-benzodioxan-related compounds. 11. (1) reversed enantioselectivity of 1,4-dioxane derivatives in α1-adrenergic and 5-HT1A receptor binding sites recognition. | Semantic Scholar. Semantic Scholar. [Link]

-

Synthesis, biological evaluation, and molecular docking studies of diacylhydrazine derivatives possessing 1,4-benzodioxan moiety as potential anticancer agents | Semantic Scholar. Semantic Scholar. [Link]

-

Synthesis and biology of 1,4-benzodioxane lignan natural products. - Semantic Scholar. Semantic Scholar. [Link]

-

chemistry-and-pharmacology-of-benzodioxanes.pdf - TSI Journals. TSI Journals. [Link]

-

Design, synthesis, and evaluation of 1, 4-benzodioxan-substituted chalcones as selective and reversible inhibitors of human monoamine oxidase B - PubMed Central. National Center for Biotechnology Information. [Link]

-

Synthesis and biology of 1,4-benzodioxane lignan natural products - RSC Publishing. Royal Society of Chemistry. [Link]

-

Binding to alpha-adrenergic receptors: differential pharmacological potencies and binding affinities of benzodioxanes - PubMed. PubMed. [Link]

-

Computational Design and Development of Benzodioxane-Benzamides as Potent Inhibitors of FtsZ by Exploring the Hydrophobic Subpocket - MDPI. MDPI. [Link]

-

(PDF) Structure−Activity Relationships in 1,4-Benzodioxan-Related Compounds. 9.(1) From 1,4-Benzodioxane to 1,4-Dioxane Ring as a Promising Template of Novel α 1D -Adrenoreceptor Antagonists, 5-HT 1A Full Agonists, and Cytotoxic Agents † - ResearchGate. ResearchGate. [Link]

-

Benzodioxane Carboxamide Derivatives As Novel Monoamine Oxidase B Inhibitors with Antineuroinflammatory Activity | ACS Medicinal Chemistry Letters - ACS Publications. ACS Publications. [Link]

-

1,4-benzodioxan-2- ylmethyl)amino]propoxy)-1,3-benzodioxole HCl (MKC-242), with a highly potent and selective agonist activity at rat central serotonin1A receptors - PubMed. PubMed. [Link]

-

2S-(1RS-benzyloxy-hex-5-enyl)-2,3-dihydro-1,4-benzodioxine - MDPI. MDPI. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchprofiles.ku.dk [researchprofiles.ku.dk]

- 3. 1,4-Benzodioxane, an evergreen, versatile scaffold in medicinal chemistry: A review of its recent applications in drug design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. scirp.org [scirp.org]

- 5. tsijournals.com [tsijournals.com]

- 6. Binding to alpha-adrenergic receptors: differential pharmacological potencies and binding affinities of benzodioxanes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthesis and biological activity of new 1,4-benzodioxan-arylpiperazine derivatives. Further validation of a pharmacophore model for alpha(1)-adrenoceptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Structure-activity relationships in 1,4-benzodioxan-related compounds. 9. From 1,4-benzodioxane to 1,4-dioxane ring as a promising template of novel alpha1D-adrenoreceptor antagonists, 5-HT1A full agonists, and cytotoxic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. air.unimi.it [air.unimi.it]

- 11. Novel benzodioxan derivative, 5-(3-[((2S)-1,4-benzodioxan-2- ylmethyl)amino]propoxy)-1,3-benzodioxole HCl (MKC-242), with a highly potent and selective agonist activity at rat central serotonin1A receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Design, synthesis, and evaluation of 1,4-benzodioxane-hydrazone derivatives as potential therapeutics for skin cancer: In silico, in vitro, and in vivo studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. Design, synthesis, and evaluation of 1, 4-benzodioxan-substituted chalcones as selective and reversible inhibitors of human monoamine oxidase B - PMC [pmc.ncbi.nlm.nih.gov]

- 15. pubs.acs.org [pubs.acs.org]

- 16. researchgate.net [researchgate.net]

- 17. semanticscholar.org [semanticscholar.org]

- 18. mdpi.com [mdpi.com]

- 19. Structure-activity relationships in 1,4-benzodioxan-related compounds. 11. (1) reversed enantioselectivity of 1,4-dioxane derivatives in α1-adrenergic and 5-HT1A receptor binding sites recognition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. pubs.acs.org [pubs.acs.org]

- 21. pubs.acs.org [pubs.acs.org]

An In-Depth Technical Guide to 2,3-Dihydro-1,4-benzodioxine-6-carbothioamide: Structural Analogs and Derivatives in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Foreword: The Emergence of a Privileged Scaffold

The 2,3-dihydro-1,4-benzodioxine ring system is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a multitude of biologically active compounds.[1] Its unique conformational properties and ability to engage with a variety of biological targets have led to its incorporation into drugs for conditions ranging from hypertension to cancer.[2][3] This guide delves into a specific, yet underexplored, facet of this scaffold: the 2,3-dihydro-1,4-benzodioxine-6-carbothioamide and its analogs. By replacing the more common carboxamide with a carbothioamide group, we open a new chapter in the chemical and therapeutic potential of this remarkable heterocyclic system. This document serves as a comprehensive resource, navigating the synthesis, biological significance, and future trajectory of these promising molecules.

I. The Core Moiety: Understanding 2,3-Dihydro-1,4-benzodioxine

The 2,3-dihydro-1,4-benzodioxine core is a bicyclic system where a benzene ring is fused to a 1,4-dioxane ring. This structure is not merely a passive linker but an active participant in molecular interactions. The two oxygen atoms in the dioxane ring can act as hydrogen bond acceptors, and the overall conformation of the ring system can influence the spatial orientation of substituents, thereby dictating binding affinity and selectivity for biological targets.[4]

II. The Thioamide Functional Group: A Bioisosteric Advantage

The strategic replacement of an amide's carbonyl oxygen with a sulfur atom to form a thioamide introduces subtle yet profound changes in the molecule's physicochemical properties.[5] Thioamides are known to be more resistant to enzymatic hydrolysis, potentially leading to improved metabolic stability and bioavailability.[6] They also exhibit altered hydrogen bonding capabilities, being stronger hydrogen bond donors and weaker acceptors than their amide counterparts.[4] This can lead to unique binding interactions with protein targets, sometimes resulting in a significant increase in potency.[5]

III. Synthesis of 2,3-Dihydro-1,4-benzodioxine-6-carbothioamide and Its Analogs: A Proposed Pathway

While a direct, documented synthesis of 2,3-dihydro-1,4-benzodioxine-6-carbothioamide is not extensively reported, a robust synthetic strategy can be devised based on established chemical transformations. The most logical approach involves the thionation of the corresponding, and more readily accessible, 2,3-dihydro-1,4-benzodioxine-6-carboxamide.

Proposed Synthetic Workflow

Caption: Proposed synthetic pathway to 2,3-dihydro-1,4-benzodioxine-6-carbothioamide.

Step-by-Step Experimental Protocol (Proposed)

Step 1: Synthesis of 2,3-Dihydro-1,4-benzodioxine-6-carboxaldehyde

This initial step involves a nucleophilic substitution reaction to form the benzodioxine ring.

-

Reactants: 3,4-Dihydroxybenzaldehyde, 1,2-dibromoethane, and a suitable base (e.g., potassium carbonate).

-

Procedure: A mixture of 3,4-dihydroxybenzaldehyde and potassium carbonate in a polar aprotic solvent like DMF is heated. 1,2-dibromoethane is then added dropwise, and the reaction is refluxed until completion (monitored by TLC).[7]

-

Work-up: The reaction mixture is cooled, poured into water, and extracted with an organic solvent (e.g., ethyl acetate). The organic layer is washed, dried, and concentrated to yield the crude product, which can be purified by column chromatography.

Step 2: Oxidation to 2,3-Dihydro-1,4-benzodioxine-6-carboxylic Acid

The aldehyde is then oxidized to the corresponding carboxylic acid.

-

Reactant: 2,3-Dihydro-1,4-benzodioxine-6-carboxaldehyde.

-

Oxidizing Agent: A common and effective oxidizing agent is potassium permanganate (KMnO₄) in an aqueous solution.[7]

-

Procedure: The aldehyde is suspended in water, and an aqueous solution of KMnO₄ is added portion-wise while monitoring the temperature. The reaction is stirred until the purple color of the permanganate disappears.

-

Work-up: The reaction mixture is filtered to remove manganese dioxide. The filtrate is then acidified with a mineral acid (e.g., HCl) to precipitate the carboxylic acid, which is collected by filtration, washed with cold water, and dried.

Step 3: Amidation to 2,3-Dihydro-1,4-benzodioxine-6-carboxamide

The carboxylic acid is converted to the primary amide.

-

Reactants: 2,3-Dihydro-1,4-benzodioxine-6-carboxylic acid, a chlorinating agent (e.g., thionyl chloride, SOCl₂), and an ammonia source.

-

Procedure: The carboxylic acid is first converted to the more reactive acid chloride by refluxing with thionyl chloride. After removing the excess SOCl₂, the crude acid chloride is dissolved in an appropriate solvent and treated with concentrated aqueous ammonia or bubbled with ammonia gas.

-

Work-up: The resulting amide precipitates and can be collected by filtration, washed with water, and recrystallized.

Step 4: Thionation to 2,3-Dihydro-1,4-benzodioxine-6-carbothioamide

This is the crucial step where the amide is converted to the desired thioamide.

-

Reactant: 2,3-Dihydro-1,4-benzodioxine-6-carboxamide.

-

Thionating Agent: Lawesson's reagent (2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane-2,4-disulfide) is a mild and efficient reagent for this transformation.[1][8]

-

Procedure: The amide and Lawesson's reagent (typically 0.5-1.0 equivalents) are dissolved in an anhydrous, high-boiling solvent such as toluene or xylene. The mixture is heated to reflux under an inert atmosphere (e.g., nitrogen or argon). The reaction progress is monitored by TLC.[1]

-

Work-up: Upon completion, the solvent is removed under reduced pressure. The residue is then subjected to column chromatography on silica gel to separate the thioamide from the phosphorus-containing byproducts.

IV. Structural Analogs and Derivatives: Expanding the Chemical Space

The synthetic pathway outlined above is amenable to the generation of a diverse library of structural analogs and derivatives.

A. Modifications of the Carbothioamide Group

-

N-Substituted Thioamides: By using primary or secondary amines in the amidation step (Step 3), a wide range of N-substituted carboxamides can be prepared. Subsequent thionation will yield the corresponding N-substituted carbothioamides. This allows for the exploration of structure-activity relationships (SAR) related to the steric and electronic properties of the substituent on the nitrogen atom.

B. Modifications of the Benzodioxine Ring

-

Substituents on the Aromatic Ring: Starting with substituted 3,4-dihydroxybenzaldehydes in Step 1 allows for the introduction of various functional groups (e.g., halogens, alkyl, alkoxy) onto the aromatic portion of the benzodioxine scaffold. This can influence the molecule's lipophilicity, electronic distribution, and potential for additional interactions with the biological target.

Workflow for Analog Synthesis

Caption: Workflow for the synthesis of a library of carbothioamide analogs.

V. Biological Activities and Therapeutic Potential: A Landscape of Opportunities

The 2,3-dihydro-1,4-benzodioxine scaffold is associated with a broad spectrum of biological activities, and the introduction of a carbothioamide moiety is expected to modulate and potentially enhance these properties.

A. Anticancer Activity

Derivatives of 2,3-dihydro-1,4-benzodioxine have been investigated as inhibitors of Poly(ADP-ribose) polymerase 1 (PARP1), a key enzyme in DNA repair that is a validated target in cancer therapy.[2] The corresponding carboxamide has shown inhibitory activity, and it is plausible that the carbothioamide analog could exhibit enhanced or altered activity due to different binding interactions within the PARP1 active site. Furthermore, thioamide-containing compounds have demonstrated anticancer properties through various mechanisms.[9]

B. Enzyme Inhibition

Beyond PARP1, this class of compounds has shown potential as inhibitors of other enzymes. For example, derivatives have been synthesized and evaluated as α-glucosidase inhibitors, which are relevant for the management of type 2 diabetes.[10] The thioamide group, with its distinct electronic and steric properties, could lead to derivatives with improved inhibitory potency and selectivity.

C. Antimicrobial and Anti-inflammatory Properties

The benzodioxine scaffold is present in compounds with known antimicrobial and anti-inflammatory activities.[3] The thioamide functional group is also a key component of several antimicrobial agents.[6] Therefore, 2,3-dihydro-1,4-benzodioxine-6-carbothioamide and its analogs represent a promising area for the discovery of new anti-infective and anti-inflammatory drugs.

Table 1: Potential Biological Activities and Targets

| Biological Activity | Potential Target(s) | Rationale |

| Anticancer | PARP1, Tubulin, Kinases | Benzodioxine scaffold is a known PARP1 inhibitor; thioamides can enhance potency and target interaction.[2][9] |

| Antidiabetic | α-Glucosidase | Benzodioxine derivatives have shown α-glucosidase inhibitory activity.[10] |

| Antimicrobial | Bacterial enzymes, Cell wall synthesis | Both the benzodioxine scaffold and the thioamide group are present in known antimicrobial compounds.[3][6] |

| Anti-inflammatory | Cyclooxygenases (COX), Lipoxygenases (LOX) | Benzodioxine derivatives exhibit anti-inflammatory properties.[3] |

VI. Structure-Activity Relationship (SAR) Insights and Future Directions

A systematic exploration of the SAR is crucial for optimizing the therapeutic potential of this compound class.

Key SAR Exploration Points:

-

Thioamide vs. Amide: A direct comparison of the biological activity of the carbothioamide derivatives with their carboxamide counterparts will be the first and most critical step in understanding the contribution of the sulfur atom.

-

N-Substitution on the Thioamide: The size, lipophilicity, and electronic nature of substituents on the thioamide nitrogen should be varied to probe the binding pocket of the target protein.

-

Substitution on the Aromatic Ring: The position and nature of substituents on the benzene ring of the benzodioxine moiety will influence the overall ADME (absorption, distribution, metabolism, and excretion) properties of the compounds and can also provide additional points of interaction with the target.

Future Research Trajectory:

-

Broad Biological Screening: A library of 2,3-dihydro-1,4-benzodioxine-6-carbothioamide analogs should be screened against a wide range of biological targets to uncover novel activities.

-

Mechanism of Action Studies: For active compounds, detailed mechanistic studies should be conducted to identify the specific molecular targets and pathways involved.

-

Computational Modeling: Molecular docking and dynamics simulations can provide valuable insights into the binding modes of these compounds and guide the design of more potent and selective analogs.

-

Pharmacokinetic Profiling: Promising lead compounds should be subjected to in vitro and in vivo pharmacokinetic studies to assess their drug-like properties.

VII. Conclusion: A Scaffold with Untapped Potential

The 2,3-dihydro-1,4-benzodioxine-6-carbothioamide core represents a fertile ground for the discovery of new therapeutic agents. By combining the privileged benzodioxine scaffold with the bioisosterically advantageous thioamide group, researchers have the opportunity to develop novel compounds with potentially enhanced potency, selectivity, and pharmacokinetic properties. The synthetic strategies and biological rationale presented in this guide provide a solid foundation for initiating and advancing research in this exciting and underexplored area of medicinal chemistry. The journey from this foundational knowledge to clinically successful drugs will require rigorous experimentation and a deep understanding of the intricate interplay between chemical structure and biological function.

References

-

Gundla, R., et al. (2019). Synthesis of 2,3-dihydrobenzo[b][1][11]dioxine-5-carboxamide and 3-oxo-3,4-dihydrobenzo[b][1][11]oxazine-8-carboxamide derivatives as PARP1 inhibitors. Molecules, 24(15), 2743.

- Idris, N., Anderson, A., & Bakare, O. (2022). Synthesis and Characterization of 1,4-Benzodioxane-6-Carboxylic Acid Amide Analogs. International Journal of Organic Chemistry, 12, 143-160.

-

Organic Chemistry Portal. (n.d.). Lawesson's Reagent. Retrieved from [Link]

- Wipf, P., & Miller, C. P. (1993). Thioamides in Medicinal Chemistry and as Small Molecule Therapeutic Agents. Journal of Medicinal Chemistry, 36(25), 4123-4131.

-

ChemRxiv. (2023). Contemporary Applications of Thioamides and Methods for their Synthesis. Retrieved from [Link]

- Huang, G., Cierpicki, T., & Grembecka, J. (2024). Unlocking the potential of the thioamide group in drug design and development. Journal of Medicinal Chemistry.

- Huang, G., Cierpicki, T., & Grembecka, J. (2024). Thioamides in Medicinal Chemistry and as Small Molecule Therapeutic Agents. European Journal of Medicinal Chemistry, 116732.

- Kaleta, Z., et al. (2023).

- Stanovnik, B., & Tisler, M. (1964). Contribution to the structure of heterocyclic compounds with thioamide groups. Pyrimidinethiols and related compounds. Arzneimittel-Forschung, 14, 1004-1012.

- Al-Abdullah, E. S., et al. (2014). Synthesis and Structure-Activity Relationship of Some New Thiophene-Based Heterocycles as Potential Antimicrobial Agents. Molecules, 19(9), 14635-14656.

- Google Patents. (2016). CN105801556A - Preparation method of 2,3-dihydro-1,4-benzodioxane-6-carboxylic acid compound.

- Abbasi, M. A., et al. (2015). Synthesis of new 2-{2,3-dihydro-1,4-benzodioxin-6-yl[(4-methylphenyl) sulfonyl]amino}-N-(un/substituted-phenyl)acetamides as α-glucosidase and acetylcholinesterase inhibitors and their in silico study. Journal of the Serbian Chemical Society, 80(11), 1349-1361.

- Rehman, A., et al. (2022). Synthesis of 2-[2,3-dihydro-1,4-benzodioxin-6-yl(phenylsulfonyl)amino]-N-(un/substituted-phenyl)acetamides as anti-diabetic agents. Tropical Journal of Pharmaceutical Research, 21(11), 2345-2351.

- Pallavicini, M., et al. (2019). How reaction conditions affect the enantiopure synthesis of 2- substituted-1,4-benzodioxane derivatives?. Chemistry Central Journal, 13(1), 1-10.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. A Focused Review of Synthetic Applications of Lawesson’s Reagent in Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Transformation of Amides to Thioamides Using an Efficient and Novel Thiating Reagent - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Thioamides in Medicinal Chemistry and as Small Molecule Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. tandfonline.com [tandfonline.com]

- 6. Thioamides: Biosynthesis of Natural Compounds and Chemical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 7. CN105801556A - Preparation method of 2,3-dihydro-1,4-benzodioxane-6-carboxylic acid compound - Google Patents [patents.google.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Thioamides in medicinal chemistry and as small molecule therapeutic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Synthesis of 2-[2,3-dihydro-1,4-benzodioxin-6-yl(phenylsulfonyl)amino]-N-(un/substituted-phenyl)acetamides as anti-diabetic agents | Tropical Journal of Pharmaceutical Research [ajol.info]

- 11. Lawesson's Reagent [organic-chemistry.org]

A Technical Guide to the Physicochemical Properties of 2,3-Dihydro-1,4-benzodioxine-6-carbothioamide

Introduction

The confluence of a privileged heterocyclic scaffold with a versatile functional group frequently yields molecules of significant interest to the medicinal chemistry community. This guide focuses on such a molecule: 2,3-Dihydro-1,4-benzodioxine-6-carbothioamide. The 2,3-dihydro-1,4-benzodioxine moiety is a core component in numerous biologically active compounds, including approved drugs, recognized for its favorable pharmacokinetic properties and ability to engage with various biological targets.[1][2]

The thioamide functional group, the sulfur analog of an amide, serves as a critical bioisostere in drug design.[3][4] Replacing an amide's oxygen with a larger, more polarizable sulfur atom alters electronic properties, hydrogen bonding capabilities, metabolic stability, and cell permeability.[3][5] This substitution can enhance proteolytic resistance, improve pharmacokinetic profiles, or introduce novel interactions with a target protein.[5][6] Thioamide-containing molecules have demonstrated a wide array of pharmacological activities, including anticancer, antimicrobial, and antiviral effects.[6][7]

This technical guide provides a comprehensive examination of the core physicochemical properties of 2,3-Dihydro-1,4-benzodioxine-6-carbothioamide. We will delve into its molecular characteristics, a robust synthetic protocol, detailed spectroscopic characterization, and the potential applications that render it a valuable scaffold for drug discovery and development professionals.

Section 1: Molecular Profile and Physicochemical Properties

The fundamental properties of a compound dictate its behavior in both chemical and biological systems. The introduction of the thiocarbonyl group into the benzodioxine scaffold is expected to increase its lipophilicity and alter its hydrogen bond donor/acceptor profile compared to its amide counterpart, which can have profound implications for its absorption, distribution, metabolism, and excretion (ADME) profile.

| Property | Value | Source |

| IUPAC Name | 2,3-dihydro-1,4-benzodioxine-6-carbothioamide | N/A |

| CAS Number | 337508-71-1 | [8][9] |

| Molecular Formula | C₉H₉NO₂S | [8] |

| Molecular Weight | 195.24 g/mol | [8] |

| Appearance | Powder | [8] |

| InChI Key | IVHHEZXXQRXOCK-UHFFFAOYSA-N | [8] |

| Predicted ¹³C NMR | Thiocarbonyl (C=S) resonance at ~200-210 ppm | [10] |

| Predicted UV Absorption | ~265 nm | [10] |

| Predicted IR Absorption | C=S stretch at ~1120 cm⁻¹ | [10] |

Section 2: Synthesis and Purification

The synthesis of 2,3-Dihydro-1,4-benzodioxine-6-carbothioamide can be reliably achieved through a two-step process starting from the commercially available 2,3-Dihydro-1,4-benzodioxine-6-carboxylic acid. The strategy involves the formation of the corresponding carboxamide, followed by thionation.

Caption: Synthetic pathway for 2,3-Dihydro-1,4-benzodioxine-6-carbothioamide.

Experimental Protocol: Synthesis

Rationale: This protocol employs a mixed-anhydride method for amide formation, which is a mild and efficient way to activate the carboxylic acid, minimizing side reactions.[11] The subsequent thionation with Lawesson's reagent is a standard and high-yielding method for converting amides to thioamides.

Step 1: Synthesis of 2,3-Dihydro-1,4-benzodioxine-6-carboxamide (Intermediate)

-

Dissolve 2,3-Dihydro-1,4-benzodioxine-6-carboxylic acid (1.0 eq) in anhydrous tetrahydrofuran (THF) and cool the solution to 0 °C in an ice bath.

-

Add N-methylmorpholine (NMM) (1.1 eq) dropwise, followed by the slow addition of isobutyl chloroformate (1.1 eq). Stir the reaction mixture at 0 °C for 1 hour to form the mixed anhydride.

-

In a separate flask, prepare a solution of aqueous ammonium hydroxide (2.0 eq). Add this solution dropwise to the reaction mixture at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, remove the THF under reduced pressure. Dilute the residue with ethyl acetate and wash sequentially with saturated sodium bicarbonate solution, water, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo to yield the crude carboxamide, which can be purified by recrystallization or column chromatography.

Step 2: Synthesis of 2,3-Dihydro-1,4-benzodioxine-6-carbothioamide (Final Product)

-

Suspend the 2,3-Dihydro-1,4-benzodioxine-6-carboxamide (1.0 eq) in anhydrous toluene.

-

Add Lawesson's reagent (0.5 eq) to the suspension.

-

Heat the reaction mixture to reflux (approx. 110 °C) and maintain for 2-4 hours. Monitor the conversion of the starting material by TLC.

-

Once the reaction is complete, cool the mixture to room temperature and concentrate under reduced pressure.

-

The crude residue is then purified directly by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to afford the pure thioamide.

Section 3: Spectroscopic Characterization

Rigorous spectroscopic analysis is essential to confirm the identity and purity of the synthesized compound. The substitution of oxygen for sulfur induces distinct and predictable shifts in NMR, IR, and UV-Vis spectra.[10]

Caption: Workflow for the spectroscopic characterization of the title compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The spectrum is expected to show signals for the three aromatic protons on the benzodioxine ring, two multiplets corresponding to the ethylenedioxy protons (-O-CH₂-CH₂-O-), and a broad signal for the two thioamide (-CSNH₂) protons. The aromatic protons adjacent to the carbothioamide group will likely appear more downfield due to its electron-withdrawing nature.

-

¹³C NMR: The most diagnostic signal is the thiocarbonyl carbon, which is expected to resonate significantly downfield in the range of 200-210 ppm.[10] Other expected signals include those for the aromatic carbons and the two carbons of the dioxine ring.

Infrared (IR) Spectroscopy

The IR spectrum provides confirmation of key functional groups. Expected characteristic absorption bands include:

-

~3300-3100 cm⁻¹: N-H stretching vibrations of the primary thioamide.

-

~1600-1450 cm⁻¹: Aromatic C=C stretching.

-

~1400-1550 cm⁻¹: A characteristic thioamide band with contributions from C-N stretching and N-H bending.[12]

-

~1120 cm⁻¹: A band with significant C=S stretching character.[10]

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) using electrospray ionization (ESI) should be used to confirm the molecular formula. The analysis is expected to show a prominent protonated molecular ion [M+H]⁺ at an m/z corresponding to C₉H₁₀NO₂S⁺.

UV-Visible Spectroscopy

The thioamide functional group possesses characteristic electronic transitions. The UV-Vis spectrum, typically recorded in methanol or ethanol, is expected to display two key absorption bands:

-

A high-intensity band corresponding to a π → π* transition.

-

A lower-intensity band at a longer wavelength (~265 nm) corresponding to the n → π* transition of the C=S group.[10][13]

Section 4: Potential Applications and Biological Context

The structural combination of the 1,4-benzodioxane scaffold and a thioamide group suggests significant potential in drug discovery. Benzodioxane derivatives are known to possess anti-inflammatory and anticancer activities.[1] Thioamides are widely recognized for their therapeutic potential, being investigated as anticancer, antimicrobial, and antiviral agents.[3]

Caption: The principle of thioamide bioisosterism in drug design.

The title compound can be considered a lead structure for developing inhibitors of various enzymes. For instance, related benzodioxine carboxamides have been identified as inhibitors of Poly(ADP-ribose)polymerase 1 (PARP1), a critical target in cancer therapy.[11] Furthermore, sulfonamide derivatives of the benzodioxine core have shown antibacterial and enzyme inhibitory activities.[2][14] The thioamide moiety itself can act as a hydrogen sulfide (H₂S) donor, a property that is being explored for anti-inflammatory and cytoprotective applications.[6]

Therefore, 2,3-Dihydro-1,4-benzodioxine-6-carbothioamide represents a valuable starting point for screening campaigns and structure-activity relationship (SAR) studies targeting, but not limited to:

-

Oncologic targets (e.g., kinases, PARP).

-

Infectious diseases (e.g., bacterial or viral enzymes).

-

Inflammatory pathways.

Conclusion

2,3-Dihydro-1,4-benzodioxine-6-carbothioamide is a molecule with compelling features for modern drug discovery. Its synthesis is straightforward, and its physicochemical and spectroscopic properties are well-defined by the unique combination of its benzodioxane and thioamide components. The established biological relevance of both moieties provides a strong rationale for its exploration as a scaffold for developing novel therapeutic agents. This guide provides the foundational chemical and analytical framework necessary for researchers to synthesize, characterize, and further investigate this promising compound.

References

- Huang, G., Cierpicki, T., & Grembecka, J. (2024). Thioamides in Medicinal Chemistry and as Small Molecule Therapeutic Agents. European Journal of Medicinal Chemistry.

- Pinto, D. C. G. A., et al. (2024). Unlocking the potential of the thioamide group in drug design and development. RSC Medicinal Chemistry.

- Pinto, D. C. G. A., et al. (2024). Unlocking the potential of the thioamide group in drug design and development. RSC Medicinal Chemistry - PMC version.

- BenchChem. (2025). Spectroscopic Properties of Thioamides: An In-depth Technical Guide. BenchChem.

- BenchChem. (2025). Propanedithioamide: A Technical Guide to a Thioamide Core in Drug Discovery. BenchChem.

- International Association for the Study of Pain (IASP). (2024). Thioamides in medicinal chemistry and as small molecule therapeutic agents. Pain Research Forum.

- Vignesh, M., et al. (2020).

- Jensen, K. A., & Nielsen, P. H. (1966). Infrared Spectra of Thioamides and Selenoamides. Acta Chemica Scandinavica.

- Sigma-Aldrich. (n.d.). 2,3-dihydro-1,4-benzodioxine-6-carbothioamide. Merck.

- ChemicalBook. (n.d.). 2,3-DIHYDRO-1,4-BENZODIOXINE-6-CARBOTHIOAMIDE. ChemicalBook.

- Idris, N., Anderson, A., & Bakare, O. (2022). Synthesis and Characterization of 1,4-Benzodioxane-6-Carboxylic Acid Amide Analogs. International Journal of Organic Chemistry, 12, 143-160.

-

Sharma, P., et al. (2018). Synthesis of 2,3-dihydrobenzo[b][3][13]dioxine-5-carboxamide and 3-oxo-3,4-dihydrobenzo[b][3][13]oxazine-8-carboxamide derivatives as PARP1 inhibitors. Bioorganic & Medicinal Chemistry Letters - PMC version.

- Abbasi, M. A., et al. (2017). Synthesis, Antibacterial and Lipoxygenase Inhibition Studies of N-(Alkyl/aralkyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-methylbenzenesulfonamides. Letters in Drug Design & Discovery - PMC version.

- Aziz-ur-Rehman, et al. (2016). Synthesis,Characterization and Biological Screening of Some New Sulfonamides Derivatives of 1,4-Benzodioxane-6-Amine. Journal of the Chemical Society of Pakistan.

Sources

- 1. Synthesis and Characterization of 1,4-Benzodioxane-6-Carboxylic Acid Amide Analogs [scirp.org]

- 2. Synthesis, Antibacterial and Lipoxygenase Inhibition Studies of N-(Alkyl/aralkyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-methylbenzenesulfonamides - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Thioamides in Medicinal Chemistry and as Small Molecule Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. tandfonline.com [tandfonline.com]

- 6. Unlocking the potential of the thioamide group in drug design and development - PMC [pmc.ncbi.nlm.nih.gov]

- 7. iasp-pain.org [iasp-pain.org]

- 8. 2,3-dihydro-1,4-benzodioxine-6-carbothioamide | 337508-71-1 [sigmaaldrich.com]

- 9. 2,3-DIHYDRO-1,4-BENZODIOXINE-6-CARBOTHIOAMIDE | 337508-71-1 [chemicalbook.com]

- 10. Thioamides: Biosynthesis of Natural Compounds and Chemical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Synthesis of 2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamide and 3-oxo-3,4-dihydrobenzo[b][1,4]oxazine-8-carboxamide derivatives as PARP1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 12. scispace.com [scispace.com]

- 13. benchchem.com [benchchem.com]

- 14. researchgate.net [researchgate.net]

A Spectroscopic Investigation of 2,3-Dihydro-1,4-benzodioxine-6-carbothioamide: A Technical Guide

This technical guide provides an in-depth analysis of the spectroscopic characteristics of 2,3-Dihydro-1,4-benzodioxine-6-carbothioamide. The document is intended for researchers, scientists, and professionals in the field of drug development, offering a detailed examination of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) profiles. The synthesis and interpretation of this data are presented to facilitate the unambiguous identification and characterization of this compound, a crucial step in pharmaceutical research and quality control.

Introduction

2,3-Dihydro-1,4-benzodioxine and its derivatives are a class of compounds of significant interest in medicinal chemistry, known to exhibit a wide range of biological activities. The introduction of a carbothioamide functional group at the 6-position of the benzodioxine scaffold can modulate the molecule's electronic properties, lipophilicity, and hydrogen bonding capabilities, potentially leading to novel therapeutic agents. Accurate and comprehensive structural elucidation is paramount for understanding structure-activity relationships and ensuring the integrity of synthesized compounds. This guide will detail the expected spectroscopic signatures of 2,3-Dihydro-1,4-benzodioxine-6-carbothioamide, providing a foundational reference for its analysis.

Molecular Structure and Numbering

For clarity throughout this guide, the following IUPAC numbering system for the 2,3-Dihydro-1,4-benzodioxine-6-carbothioamide core structure will be utilized.

Caption: IUPAC Numbering of 2,3-Dihydro-1,4-benzodioxine-6-carbothioamide.

I. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. For 2,3-Dihydro-1,4-benzodioxine-6-carbothioamide, both ¹H and ¹³C NMR will provide distinct and informative spectra.

Experimental Protocol: NMR Analysis

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). The choice of solvent is critical as the labile protons of the thioamide group may exchange with deuterons in protic solvents.

-

Instrumentation: Acquire spectra on a 400 MHz or higher field NMR spectrometer.

-

¹H NMR Acquisition:

-

Set the spectral width to cover the range of -2 to 12 ppm.

-

Employ a pulse angle of 30-45 degrees.

-

Set the relaxation delay to at least 5 seconds to ensure full relaxation of all protons, including those of the aromatic system.

-

Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Use a proton-decoupled pulse sequence.

-

Set the spectral width to cover the range of 0 to 220 ppm.

-

A longer acquisition time and a larger number of scans will be necessary due to the lower natural abundance of ¹³C.

-

¹H NMR Spectral Analysis

The ¹H NMR spectrum is predicted to show distinct signals for the aromatic, dioxine, and thioamide protons.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Notes |

| H-5 | ~ 7.3 - 7.5 | d | J ≈ 2.0 | This proton is ortho to the carbothioamide group and will appear as a doublet due to coupling with H-7. |

| H-7 | ~ 7.2 - 7.4 | dd | J ≈ 8.5, 2.0 | This proton is coupled to both H-8 (ortho) and H-5 (meta), resulting in a doublet of doublets. |

| H-8 | ~ 6.8 - 7.0 | d | J ≈ 8.5 | This proton is ortho to the dioxine ring oxygen and coupled to H-7. |

| -OCH₂CH₂O- (H-2, H-3) | ~ 4.2 - 4.4 | s (br) | - | These four protons of the ethylenedioxy bridge are chemically equivalent and are expected to appear as a broad singlet. |

| -CSNH₂ | ~ 9.0 - 10.0 | s (br) | - | The chemical shift of the thioamide protons is highly dependent on solvent and concentration. These protons are typically broad due to quadrupole broadening from the nitrogen atom and potential chemical exchange. |

¹³C NMR Spectral Analysis

The proton-decoupled ¹³C NMR spectrum will provide information on the carbon skeleton of the molecule.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Notes |

| C=S | ~ 195 - 205 | The thiocarbonyl carbon is significantly deshielded and appears at a characteristic downfield chemical shift. |

| C-4a, C-8a | ~ 142 - 145 | These are the quaternary carbons of the benzene ring attached to the oxygen atoms of the dioxine ring. |

| C-6 | ~ 130 - 135 | The carbon atom bearing the carbothioamide group. |

| C-7 | ~ 120 - 125 | Aromatic CH carbon. |

| C-5 | ~ 118 - 122 | Aromatic CH carbon. |

| C-8 | ~ 115 - 118 | Aromatic CH carbon. |

| -OCH₂CH₂O- (C-2, C-3) | ~ 63 - 65 | The two equivalent methylene carbons of the dioxine ring. |

II. Infrared (IR) Spectroscopy

IR spectroscopy is an excellent tool for identifying the functional groups present in a molecule. The IR spectrum of 2,3-Dihydro-1,4-benzodioxine-6-carbothioamide will be characterized by absorptions corresponding to the N-H, C-H, C=C, C-O, and C=S bonds.

Experimental Protocol: IR Analysis

-

Sample Preparation: Prepare the sample as a KBr pellet or by using an Attenuated Total Reflectance (ATR) accessory. For a KBr pellet, mix a small amount of the compound with dry KBr powder and press into a thin, transparent disk.

-

Instrumentation: Record the spectrum on a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: Scan the sample over the range of 4000 to 400 cm⁻¹. Acquire and average multiple scans to improve the signal-to-noise ratio.

IR Spectral Analysis

The key diagnostic absorption bands are summarized in the table below.

| Wavenumber (cm⁻¹) | Vibrational Mode | Intensity | Notes |

| 3300 - 3100 | N-H stretching | Medium-Strong | The primary thioamide will show two bands in this region corresponding to the symmetric and asymmetric stretching vibrations of the N-H bonds.[1][2] |

| 3100 - 3000 | Aromatic C-H stretching | Medium | Characteristic of C-H bonds on the benzene ring. |

| 2950 - 2850 | Aliphatic C-H stretching | Medium | Arises from the C-H bonds of the methylene groups in the dioxine ring. |

| ~ 1620 | N-H bending | Medium | This band is characteristic of the scissoring vibration of the primary amine in the thioamide group. |

| 1600 - 1450 | Aromatic C=C stretching | Medium-Strong | Multiple bands are expected in this region due to the vibrations of the benzene ring. |

| ~ 1400 | "Thioamide B band" (C-N stretching) | Strong | This is a very characteristic and strong band for thioamides.[3] |

| 1300 - 1200 | Asymmetric C-O-C stretching | Strong | Characteristic of the aryl-alkyl ether linkages in the dioxine ring. |

| 1100 - 1000 | Symmetric C-O-C stretching | Strong | Another strong band for the ether groups. |

| ~ 700 | "Thioamide F band" (C=S stretching) | Medium | This band is often assigned to the C=S stretching vibration.[3] |

III. Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity and structure.

Experimental Protocol: MS Analysis

-

Sample Introduction: Introduce the sample into the mass spectrometer via direct infusion or through a chromatographic system such as GC-MS or LC-MS.

-

Ionization: Use a suitable ionization technique. Electron Ionization (EI) is a common hard ionization technique that provides detailed fragmentation patterns. Electrospray Ionization (ESI) is a soft ionization technique that is useful for determining the molecular weight.

-

Mass Analysis: Analyze the ions using a mass analyzer such as a quadrupole, time-of-flight (TOF), or ion trap.

Mass Spectral Analysis (Predicted EI Fragmentation)

The Electron Ionization (EI) mass spectrum is expected to show a prominent molecular ion peak and several characteristic fragment ions.

Caption: Predicted major fragmentation pathway of 2,3-Dihydro-1,4-benzodioxine-6-carbothioamide in EI-MS.

-

Molecular Ion ([M]⁺˙, m/z 195): The molecular ion peak should be clearly visible, confirming the molecular weight of the compound.

-

Fragment at m/z 179: Loss of the amino radical (•NH₂) from the molecular ion.

-

Fragment at m/z 135: This significant fragment corresponds to the loss of the carbothioamide radical (•CSNH₂) to form the stable 2,3-dihydro-1,4-benzodioxinyl cation. A similar fragmentation pattern is observed in related benzodioxane derivatives.[4]

-

Fragment at m/z 121: Subsequent loss of a methylene group (CH₂) from the m/z 135 fragment.

-

Fragment at m/z 93: Loss of carbon monoxide (CO) from the m/z 121 fragment.

Conclusion

The spectroscopic techniques of NMR, IR, and MS provide a complementary and comprehensive suite of data for the structural elucidation of 2,3-Dihydro-1,4-benzodioxine-6-carbothioamide. The predicted spectral data and fragmentation patterns detailed in this guide serve as a robust reference for the identification and characterization of this compound. Adherence to the outlined experimental protocols will ensure the acquisition of high-quality data, enabling confident structural assignment and purity assessment, which are critical aspects of modern drug discovery and development.

References

-

Jensen, K. A., & Nielsen, P. H. (1966). Infrared Spectra of Thioamides and Selenoamides. Acta Chemica Scandinavica, 20, 597-629. [Link]

-

Di Mola, A., et al. (2024). 2S-(1RS-benzyloxy-hex-5-enyl)-2,3-dihydro-1,4-benzodioxine. MDPI. [Link]

-

Gans, O. (1965). The infrared absorption spectra of thiosemicarbazide and related compounds: NH2 and NH vibrations. Canadian Journal of Chemistry, 43(10), 2752-2758. [Link]

-

ResearchGate. (2025). The infrared absorption spectra of thiosemicarbazide and related compounds: NH2 and NH vibrations. ResearchGate. [Link]

-

Idris, N., Anderson, A., & Bakare, O. (2022). Synthesis and Characterization of 1,4-Benzodioxane-6-Carboxylic Acid Amide Analogs. International Journal of Organic Chemistry, 12, 143-160. [Link]

-

Rehman, A., et al. (2019). Synthesis of new 2-{2,3-dihydro-1,4-benzodioxin-6-yl[(4-methylphenyl) sulfonyl]amino}-N-(un/substituted-phenyl)acetamides as α-glucosidase and acetylcholinesterase inhibitors and their in silico study. Brazilian Journal of Pharmaceutical Sciences, 55. [Link]

-

ResearchGate. (n.d.). Mass fragmentation pattern of 4-acetyl-N(2,3-dihydrobenzo[1][3]dioxin-6yl)benzenesulfonamide (3f). ResearchGate. [Link]

Sources

An In-Depth Technical Guide to Elucidating the Mechanism of Action of Benzodioxine Compounds

Preamble: The Benzodioxane Scaffold - A Privileged Structure in Medicinal Chemistry

The 1,4-benzodioxane moiety is a heterocyclic motif of significant interest in drug discovery, recognized as a "privileged scaffold" for its ability to interact with a wide array of biological targets.[1][2] Its rigid structure, combined with the hydrogen bond accepting capacity of its two ether oxygens, allows for specific and high-affinity interactions with numerous receptors and enzymes.[3] Compounds incorporating this scaffold have demonstrated a remarkable diversity of pharmacological activities, including α-adrenergic receptor antagonism, anti-inflammatory effects via COX-2 inhibition, and modulation of serotonergic and nicotinic acetylcholine receptors.[1][2][4][5][6]

This guide provides researchers, scientists, and drug development professionals with a comprehensive framework for systematically investigating the mechanism of action (MoA) of novel benzodioxine compounds. Moving beyond a simple checklist of assays, we will explore the causal logic behind experimental choices, emphasizing a self-validating, iterative approach that builds a robust and coherent mechanistic narrative. We will use Doxazosin , a well-characterized α1-adrenoceptor antagonist, as a running case study to illustrate the practical application of these principles.[7][8][9]

Chapter 1: The Investigative Workflow - From Hit to Hypothesis

A successful MoA study is not a linear path but an iterative cycle of hypothesis generation, testing, and refinement. The goal is to move from an initial observation (e.g., a compound shows activity in a phenotypic screen) to a detailed understanding of its molecular target, signaling pathway, and physiological consequences.

Our investigation is structured into four key stages:

-

Target Identification and Validation: What is the molecular target of the compound?

-

Target Interaction Characterization: How does the compound bind to its target?

-

Functional Consequence Analysis: What are the cellular effects of this interaction?

-

Systemic & Safety Profiling: How is the compound metabolized, and what are its off-target and safety liabilities?

Caption: A high-level workflow for mechanism of action (MoA) elucidation.

Chapter 2: Target Identification & Validation

The first critical step is to identify the specific molecular partner(s) of your benzodioxine compound. The choice of methodology depends on whether you have an existing hypothesis.

Hypothesis-Driven Approach: Target Panel Screening

If the structure of your compound is similar to known ligands, a logical first step is to screen it against a panel of relevant targets. For many benzodioxine derivatives, this would include a G-protein coupled receptor (GPCR) panel, particularly adrenergic and serotonergic receptors.[2]

-

Rationale: This is a cost-effective and rapid method to test a specific hypothesis. For instance, given Doxazosin's structural similarity to other quinazoline derivatives, screening it against a panel of adrenoceptors would be a primary strategy.[8]

-

Data Output: The primary output is binding affinity (Ki) or percent inhibition at a fixed concentration for each target in the panel. A "hit" is a target that shows significant binding.

Unbiased Approach: Affinity-Based Methods

If you have no prior knowledge of the target, unbiased methods are required.

-

Affinity Chromatography: Your compound is immobilized on a solid support. A cell lysate is passed over this support, and proteins that bind to the compound are captured. These proteins are then eluted and identified using mass spectrometry.

-

Rationale: This method directly identifies binding partners from a complex biological mixture without preconceived notions. It is technically demanding but powerful for discovering novel targets.

Case Study: Doxazosin

Doxazosin was identified as a selective antagonist of the alpha-1 (postjunctional) subtype of adrenergic receptors.[10] This was determined through competitive binding assays against known adrenergic ligands, demonstrating its high affinity for α1-receptors.[8]

Chapter 3: Characterizing the Target Interaction: Binding Assays

Once a primary target is identified, the next step is to quantify the interaction. Radioligand binding assays have historically been the gold standard for their sensitivity and quantitative nature.[11][12]

Key Parameters to Determine

-

Affinity (Kd or Ki): The concentration of ligand required to occupy 50% of the receptors at equilibrium. A lower value indicates higher affinity.

-

Receptor Density (Bmax): The total number of receptors in the preparation.

-

Kinetics (kon and koff): The rates of association and dissociation of the ligand with the receptor.

Experimental Protocol: Competitive Radioligand Binding Assay

This protocol is designed to determine the binding affinity (Ki) of an unlabeled test compound (e.g., a novel benzodioxine) for the α1-adrenergic receptor.

-

Principle: The test compound competes with a known radiolabeled ligand (e.g., [³H]-Prazosin) for binding to the receptor. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is the IC50, which can be converted to the inhibition constant (Ki).

-

Causality: We use a competitive assay because our compound of interest is unlabeled. This indirect measurement is a robust and widely accepted method for determining the affinity of novel molecules.[11]

Step-by-Step Methodology:

-

Preparation of Membranes:

-

Culture cells expressing the human α1A-adrenergic receptor (e.g., HEK293 cells).

-

Harvest cells and homogenize in ice-cold buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).

-

Centrifuge the homogenate at low speed (e.g., 500 x g) to remove nuclei and debris.

-

Centrifuge the supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.

-

Resuspend the membrane pellet in assay buffer and determine the protein concentration (e.g., via Bradford assay).

-

-

Assay Setup:

-

Prepare serial dilutions of the test benzodioxine compound.

-

In a 96-well plate, add the following to each well:

-

50 µL of assay buffer

-

50 µL of radioligand (e.g., [³H]-Prazosin at a concentration near its Kd).

-

50 µL of test compound dilution or vehicle (for total binding).

-

For non-specific binding (NSB) wells, add a high concentration of a known unlabeled competitor (e.g., 10 µM Phentolamine) instead of the test compound.

-

-

Initiate the binding reaction by adding 50 µL of the membrane preparation (containing 10-50 µg of protein).

-

-

Incubation:

-

Incubate the plate at room temperature for 60-90 minutes to allow the binding to reach equilibrium. The time should be optimized based on the kinetics of the radioligand.

-

-

Termination and Filtration:

-

Rapidly terminate the reaction by filtering the contents of each well through a glass fiber filter mat (e.g., GF/B) using a cell harvester. This separates the receptor-bound radioligand from the unbound.

-

Quickly wash the filters with ice-cold wash buffer to remove any remaining unbound radioligand.

-

-

Quantification:

-

Place the filter discs into scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Calculate Specific Binding = Total Binding - Non-Specific Binding.

-

Plot the percentage of specific binding against the log concentration of the test compound.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

| Compound | Target Receptor | Ki (nM) | Reference Compound |

| Doxazosin | α1A-Adrenoceptor | 0.5 - 1.5 | Prazosin |

| WB-4101 | α1A-Adrenoceptor | 0.2 - 0.8 | Prazosin |

| Compound X | 5-HT1A Receptor | 5.3 | 8-OH-DPAT |

| Compound Y | COX-2 | 120 (IC50) | Celecoxib |

| Caption: Example table of binding affinities for various benzodioxine-related compounds.[1][6][13] |

Chapter 4: Elucidating Functional Consequences

Binding does not equal function. A compound can be an agonist (activates the receptor), an antagonist (blocks the receptor), or an allosteric modulator. Functional assays are essential to determine the compound's effect on cellular signaling.[14]

Signaling Pathways of α1-Adrenoceptors

α1-adrenoceptors, the primary target of Doxazosin, are Gq-coupled GPCRs.[15] Their activation initiates a well-defined signaling cascade.

-

Mechanism: Upon agonist binding, the receptor activates the Gq protein. The Gαq subunit then activates phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ binds to receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca²⁺) into the cytoplasm.[15][16] This increase in intracellular Ca²⁺ is a hallmark of Gq activation and leads to downstream effects like smooth muscle contraction.[9]

Caption: Simplified Gq signaling pathway for α1-adrenoceptors.

Experimental Protocol: Intracellular Calcium Flux Assay

This assay measures the ability of a compound to either stimulate Ca²⁺ release (agonist activity) or block an agonist-induced release (antagonist activity).

-

Principle: Cells expressing the target receptor are loaded with a Ca²⁺-sensitive fluorescent dye (e.g., Fluo-4 AM). When intracellular Ca²⁺ levels rise, the dye's fluorescence intensity increases, which can be measured in real-time.

-

Causality: Measuring a downstream event like calcium flux provides direct evidence of a compound's functional impact on the signaling pathway, distinguishing it from a simple binder.[14][17]

Step-by-Step Methodology:

-

Cell Plating:

-

Seed cells expressing the α1A-adrenoceptor into a black, clear-bottom 96-well plate.

-

Culture overnight to allow for cell attachment.

-

-

Dye Loading:

-

Aspirate the culture medium.

-

Add loading buffer containing a Ca²⁺-sensitive dye (e.g., Fluo-4 AM) and an agent like probenecid (to prevent dye leakage).

-

Incubate for 60 minutes at 37°C, allowing the cells to take up the dye.

-

-

Compound Preparation:

-

Prepare serial dilutions of your test benzodioxine compound in a separate 96-well "compound plate".

-

Also prepare a solution of a known agonist (e.g., Phenylephrine) at a concentration that gives a sub-maximal response (EC₈₀).

-

-

Measurement (Antagonist Mode):

-

Place both the cell plate and compound plate into a fluorescence plate reader (e.g., FLIPR, FlexStation).

-

Establish a stable baseline fluorescence reading for 10-20 seconds.

-

The instrument automatically adds the test compounds (or vehicle) from the compound plate to the cell plate. Record fluorescence for 1-2 minutes.

-

Next, the instrument adds the agonist (Phenylephrine) to all wells.

-

Record the resulting fluorescence peak for another 1-2 minutes.

-

-

Data Analysis:

-

The response is measured as the peak fluorescence intensity minus the baseline reading.

-

To test for antagonist activity, determine the percent inhibition of the agonist response by your test compound.

-